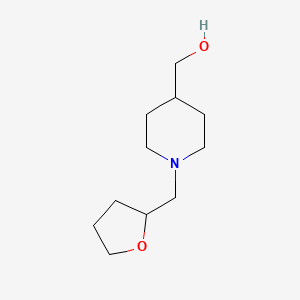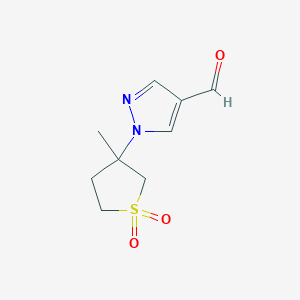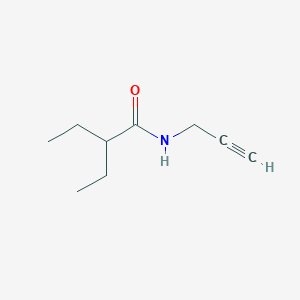![molecular formula C15H19N3 B1465500 1-[4-(1H-Imidazol-2-yl)benzyl]piperidine CAS No. 1353501-60-6](/img/structure/B1465500.png)
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine
Descripción general
Descripción
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine, commonly referred to as 1-IP, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. 1-IP is a member of the piperidine family of compounds, which are cyclic amines with a ring of five carbon atoms and one nitrogen atom. 1-IP is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds with different biological activities. The structure of 1-IP is composed of two rings, the piperidine ring and the imidazole ring, which are connected by a benzyl group.
Aplicaciones Científicas De Investigación
1-IP is widely used in scientific research due to its versatile properties. 1-IP has been used in the synthesis of a variety of compounds with different biological activities, such as antibiotics, antifungals, and antivirals. 1-IP has also been used in the synthesis of drugs for the treatment of various diseases, including cancer and HIV/AIDS. 1-IP has also been used in the synthesis of compounds with anti-inflammatory and anti-oxidant activities.
Mecanismo De Acción
1-IP has a variety of mechanisms of action, depending on its application. 1-IP can act as an inhibitor of enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). 1-IP can also act as an agonist of G-protein-coupled receptors, which are involved in the regulation of various physiological processes. 1-IP can also act as an inhibitor of the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
1-IP has a variety of biochemical and physiological effects, depending on its application. 1-IP has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial activities. 1-IP has also been shown to have anti-cancer properties and to be effective in the treatment of HIV/AIDS. 1-IP has also been shown to have neuroprotective effects and to be effective in the treatment of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-IP in laboratory experiments is its versatility. 1-IP can be used as a starting material for the synthesis of a variety of compounds with different biological activities. 1-IP is also relatively easy to synthesize and is relatively stable. The main limitation of 1-IP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
1-IP has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on the development of new compounds based on 1-IP with improved biological activities. Future research could also focus on the development of new synthesis methods for 1-IP, as well as new methods for its detection and quantification. Additionally, future research could focus on the development of new methods for the delivery of 1-IP to target tissues.
Propiedades
IUPAC Name |
1-[[4-(1H-imidazol-2-yl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-10-18(11-3-1)12-13-4-6-14(7-5-13)15-16-8-9-17-15/h4-9H,1-3,10-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYUKOWQIQNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-one](/img/structure/B1465417.png)

![2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol](/img/structure/B1465421.png)










